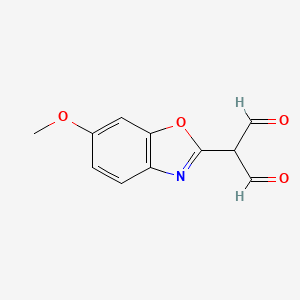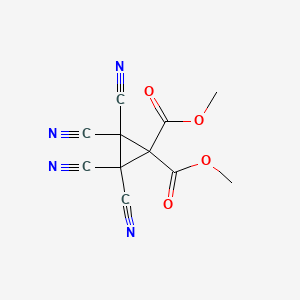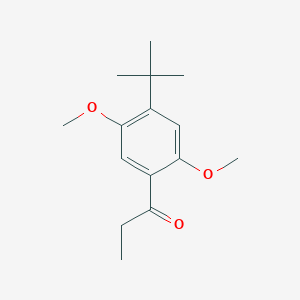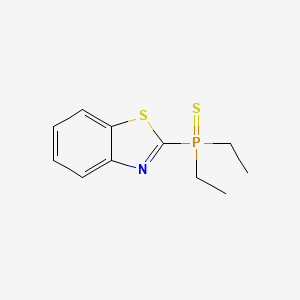![molecular formula C11H9NO3S B14292226 2-[(2-Nitrophenoxy)methyl]thiophene CAS No. 114461-50-6](/img/structure/B14292226.png)
2-[(2-Nitrophenoxy)methyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitrophenoxy)methyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a nitrophenoxy group attached to the thiophene ring via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenoxy)methyl]thiophene can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction between 2-nitrophenol and a thiophene derivative containing a suitable leaving group, such as a halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenoxy)methyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of acetic acid.
Major Products Formed
Reduction: 2-[(2-Aminophenoxy)methyl]thiophene.
Substitution: 2-Bromo-[(2-nitrophenoxy)methyl]thiophene or 2-Nitro-[(2-nitrophenoxy)methyl]thiophene.
Scientific Research Applications
2-[(2-Nitrophenoxy)methyl]thiophene has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenoxy)methyl]thiophene is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simple thiophene derivative with a methyl group at the 2-position.
2,5-Dimethylthiophene: Contains two methyl groups at the 2- and 5-positions.
2-Bromothiophene: A thiophene derivative with a bromine atom at the 2-position.
Uniqueness
2-[(2-Nitrophenoxy)methyl]thiophene is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties
Properties
CAS No. |
114461-50-6 |
|---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2-nitrophenoxy)methyl]thiophene |
InChI |
InChI=1S/C11H9NO3S/c13-12(14)10-5-1-2-6-11(10)15-8-9-4-3-7-16-9/h1-7H,8H2 |
InChI Key |
OVLJGKPSFRKOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


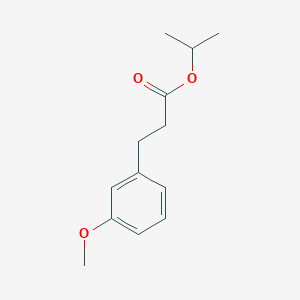
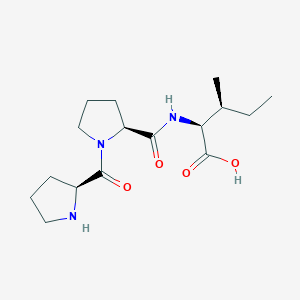
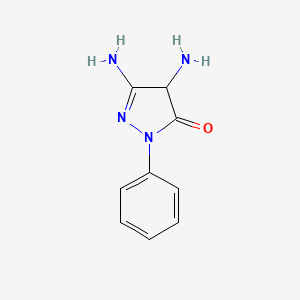
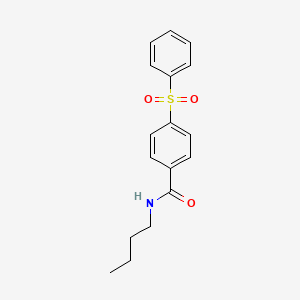
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)
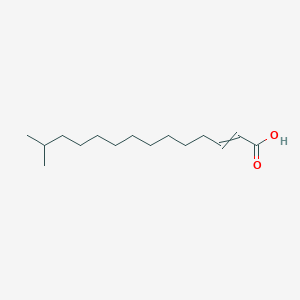
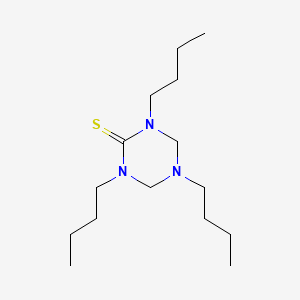
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
